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A Guide to Non-Toxic Alternatives for
Cryopreserving Human Mesenchymal Stem
Cells
For researchers, scientists, and drug development professionals, the move away from

dimethyl sulfoxide (DMSO) in cell cryopreservation is a critical step towards enhancing the

safety and efficacy of cell-based therapies. This guide provides a comprehensive comparison

of non-toxic alternatives to DMSO for the cryopreservation of human mesenchymal stem cells

(hMSCs), supported by experimental data and detailed protocols.

The inherent toxicity of DMSO to both patients and the cellular product has driven the

investigation into safer and equally effective cryoprotective agents (CPAs).[1][2] This guide

explores a range of these alternatives, from simple sugars to complex polymer formulations,

evaluating their performance based on post-thaw cell viability, recovery, proliferation, and the

maintenance of crucial stem cell characteristics.

Comparative Performance of DMSO-Free
Cryoprotectants
The following tables summarize the quantitative performance of various non-toxic alternatives

to DMSO for hMSC cryopreservation, benchmarked against traditional DMSO-based methods.
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Cryoprotect
ant

Concentrati
on

Cell Source
Post-Thaw
Viability (%)

Post-Thaw
Recovery
(%)

Key
Findings

DMSO

(Control)
10%

Adipose-

derived

MSCs

89 ± 3 81 ± 5

Standard

high-

efficiency

cryopreservat

ion.[3]

Sucrose

200mM (in

medium) +

300mM (in

cryosolution)

Dermal

MSCs
~50 -

Pre-

incubation

with sucrose

significantly

improves

viability.[3]

Sucrose,

Glycerol,

Isoleucine

Not specified

Bone marrow

& Adipose-

derived

MSCs

~82.9 (SGI

solution) vs

~89.8

(DMSO)

92.9 (SGI

solution) vs

87.3 (DMSO)

The DMSO-

free solution

showed

slightly lower

viability but

better

recovery.[1]

[4]

Ectoin 1-10% (w/v) hMSCs Up to 72 -

Glycerol and

proline were

found to be

unsuitable for

hMSC

cryopreservat

ion.[5]

Polyethylene

Glycol (PEG)

10 wt% (400

& 600 Da)

MSCs - - Low

molecular

weight PEGs

showed

excellent

cryoprotectin
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g properties

with a 2-hour

preincubation

.[6]

Betaine with

Electroporatio

n

2%

Umbilical

cord-derived

MSCs

83.45 ± 2.12 -

Comparable

viability to

DMSO-based

methods.[2]

[7]

Trehalose

with Ethylene

Glycol

0.5 M

Trehalose +

10% Ethylene

Glycol

Umbilical

cord-derived

MSCs

Lower than

DMSO
-

Maintained

good

functional

properties

and

differentiation

potential.[8]

Polyampholyt

e

20 mg/mL (+

2.5% DMSO)

Bone

marrow-

derived

MSCs

-

Doubled

recovery

compared to

2.5% DMSO

alone

Significantly

improves

recovery at

low DMSO

concentration

s.[9]

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The

following sections outline the key experimental protocols for cryopreservation and post-thaw

assessment of hMSCs using non-toxic alternatives.

Sucrose-Based Cryopreservation
This protocol involves a pre-treatment step to enhance the cryoprotective effect of sucrose.

Cell Preparation: Human adipose-derived mesenchymal stromal cells (ASCs) are expanded

in α-MEM supplemented with either fetal bovine serum (FS) or platelet lysate (PL).
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Pre-treatment: 24 hours prior to cryopreservation, the culture medium is supplemented with

100 mM sucrose.

Cryopreservation:

Cells are harvested and resuspended in α-MEM containing 200 mM sucrose.

The cell suspension is cooled at a rate of 1°C/min.

Thawing: Vials are rapidly thawed in a 37°C water bath.

Post-Thaw Analysis: Cell survival is assessed using the Trypan Blue exclusion test, viability

with an MTT assay, and recovery with an Alamar Blue assay. Proliferation and multilineage

differentiation capabilities are also evaluated.[3][10]

Betaine Cryopreservation with Electroporation
This method utilizes electroporation to facilitate the intracellular delivery of the cryoprotectant

betaine.

Cell Preparation: Human umbilical cord mesenchymal stem cells (UCMSCs) are cultured to

80-90% confluency.

Cryopreservation:

Cells are suspended in a betaine-based cryo-medium.

Electroporation is performed to enhance intracellular delivery of betaine.

The cell suspension is then cryopreserved.

Thawing: Cells are thawed rapidly and assessed.

Post-Thaw Analysis: Post-thaw viability is determined, and cells are evaluated for normal

morphology, proliferation, differentiation potential, and the expression of characteristic MSC

markers.[2][7]

Polyethylene Glycol (PEG) Cryopreservation
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The effectiveness of PEGs as cryoprotectants is dependent on their molecular weight and a

preincubation period.

Cell Preparation: Mesenchymal stem cells are prepared for cryopreservation.

Pre-incubation: Cells are incubated for 2 hours at 37°C in a medium containing 10 wt% of

low molecular weight PEGs (400 or 600 Da).

Cryopreservation: The cell suspension is cryopreserved at -196°C for 7 days.

Thawing: Cells are thawed and cell recovery is assayed.

Post-Thaw Analysis: The proliferation and osteo/chondro/adipogenic differentiation potential

of the recovered MSCs are compared to cells cryopreserved with 10% DMSO.[6]

Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been

generated using Graphviz.
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Caption: Workflow for sucrose-based hMSC cryopreservation.
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Caption: Comparison of DMSO and its non-toxic alternatives.

The Path Forward: Signaling and Safety
While post-thaw viability and function are primary metrics, understanding the impact of

cryoprotectants on cellular signaling pathways is an emerging area of importance. For instance,

cryopreservation can induce stress responses in cells. Studies have shown that even with

successful cryopreservation using alternatives like trehalose, there can be an increased

expression of stress-related genes such as SOD2 and HSPA1A.[11] However, encouragingly,
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the immunomodulatory functions of MSCs, crucial for their therapeutic effect, appear to be

retained.[11] Further research into these pathways will enable the rational design of even more

effective and safer cryopreservation strategies.

The development of DMSO-free cryopreservation protocols is not merely an academic

exercise; it is a vital step in the translation of hMSC-based therapies from the laboratory to the

clinic, ensuring the delivery of safe, potent, and readily available treatments.[3][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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